グルコース-6-リン酸二カリウム

概要

説明

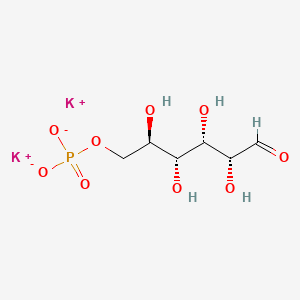

Dipotassium glucose-6-phosphate: is a chemical compound with the molecular formula C6H11K2O9P. It is a dipotassium salt of glucose-6-phosphate, which is an ester of glucose with phosphoric acid. This compound plays a crucial role in various biochemical processes, particularly in the metabolism of glucose.

科学的研究の応用

Chemistry: Dipotassium glucose-6-phosphate is used as a substrate in various enzymatic assays to study enzyme kinetics and mechanisms. It is also employed in the synthesis of other phosphorylated sugars.

Biology: In biological research, this compound is used to study metabolic pathways, particularly glycolysis and the pentose phosphate pathway. It serves as a key intermediate in these pathways.

Medicine: Dipotassium glucose-6-phosphate is used in medical research to investigate metabolic disorders such as glucose-6-phosphate dehydrogenase deficiency. It is also used in the development of diagnostic assays for these disorders.

Industry: In the food industry, dipotassium glucose-6-phosphate is used as a food additive and a stabilizer. It is also employed in the production of biofuels and other biochemicals through fermentation processes.

作用機序

Target of Action

Dipotassium glucose-6-phosphate, also known as D-Glucose-6-phosphate Dipotassium Salt, primarily targets the enzyme Glucose-6-phosphate dehydrogenase (G6PD) . G6PD is the rate-limiting enzyme in the oxidative pentose phosphate pathway (oxPPP), which generates cytosolic NADPH for biosynthesis and oxidative defense .

Mode of Action

The compound is converted to D-Glucose 6-phosphate by the phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . It can be stored in the liver or muscle tissue as glycogen until the body needs additional glucose, where it will be processed by glycogen phosphorylase and released .

Biochemical Pathways

Dipotassium glucose-6-phosphate plays a central role in the energy metabolism of the liver. It acts as a hub to metabolically connect glycolysis, the pentose phosphate pathway, glycogen synthesis, de novo lipogenesis, and the hexosamine pathway . It is also involved in the Entner–Doudoroff pathway, a type of glycolysis .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s ADME properties and their impact on bioavailability would require further investigation.

Result of Action

The action of Dipotassium glucose-6-phosphate results in the elevation of the level of ATP-dependent Ca 2+ within the endoplasmic reticulum, indicating it is a key regulator of Ca 2+ storage in cells . It also supports reductive glutamine metabolism and AMPK activation .

Action Environment

The action, efficacy, and stability of Dipotassium glucose-6-phosphate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body.

準備方法

Synthetic Routes and Reaction Conditions: Dipotassium glucose-6-phosphate can be synthesized through the phosphorylation of glucose using potassium phosphate. The reaction typically involves the use of hexokinase or glucokinase enzymes to catalyze the phosphorylation process. The reaction conditions include an aqueous medium and a controlled pH to ensure optimal enzyme activity.

Industrial Production Methods: In industrial settings, dipotassium glucose-6-phosphate is produced using large-scale fermentation processes. Microorganisms such as yeast or bacteria are genetically engineered to overproduce the enzymes required for the phosphorylation of glucose. The fermentation broth is then processed to isolate and purify the dipotassium glucose-6-phosphate.

化学反応の分析

Types of Reactions:

Oxidation: Dipotassium glucose-6-phosphate can undergo oxidation reactions, particularly in the presence of glucose-6-phosphate dehydrogenase. This reaction converts glucose-6-phosphate into 6-phosphoglucono-1,5-lactone.

Isomerization: The compound can be isomerized to fructose-6-phosphate by the enzyme glucose-6-phosphate isomerase.

Phosphorylation: It can be further phosphorylated to form diphosphate derivatives.

Common Reagents and Conditions:

Oxidation: NADP+ as a cofactor, glucose-6-phosphate dehydrogenase enzyme.

Isomerization: Glucose-6-phosphate isomerase enzyme.

Phosphorylation: ATP as a phosphate donor, hexokinase or glucokinase enzymes.

Major Products Formed:

Oxidation: 6-phosphoglucono-1,5-lactone.

Isomerization: Fructose-6-phosphate.

Phosphorylation: Diphosphate derivatives of glucose-6-phosphate.

類似化合物との比較

D-Glucose 6-phosphate disodium salt: Similar to dipotassium glucose-6-phosphate but with sodium ions instead of potassium.

Fructose-6-phosphate: An isomer of glucose-6-phosphate involved in glycolysis.

Glucose-1-phosphate: Another phosphorylated form of glucose involved in glycogen synthesis.

Uniqueness: Dipotassium glucose-6-phosphate is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Its dipotassium form also makes it distinct in terms of solubility and reactivity compared to its sodium counterpart.

生物活性

Dipotassium glucose-6-phosphate (DPG6P) is a vital compound in various biochemical pathways, particularly in the regulation of glucose metabolism and redox balance. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and case studies.

Overview of Dipotassium Glucose-6-Phosphate

Dipotassium glucose-6-phosphate is a potassium salt of glucose-6-phosphate (G6P), a key intermediate in the glycolytic pathway and the pentose phosphate pathway (PPP). G6P plays a crucial role in cellular metabolism, serving as a substrate for several enzymes, including glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the first step in the PPP, generating NADPH essential for biosynthetic reactions and antioxidant defense.

- Role in Metabolism : DPG6P is involved in energy production and metabolic regulation. It provides substrates for glycolysis and the PPP, influencing pathways like nucleotide synthesis and fatty acid metabolism.

- Antioxidant Function : By facilitating NADPH production through G6PD activity, DPG6P helps maintain cellular redox balance, protecting cells from oxidative stress.

- Regulation of Enzymatic Activity : DPG6P can modulate the activity of various enzymes involved in carbohydrate metabolism, influencing overall metabolic homeostasis.

Table 1: Biological Activities Associated with DPG6P

Case Studies

- G6PD Deficiency and Disease Risk : A study highlighted that individuals with G6PD deficiency exhibit increased susceptibility to oxidative stress-related conditions, including cardiovascular diseases (CVD). The deficiency impairs NADPH production, leading to oxidative damage in cells. In a cohort study from Northern Sardinia, G6PD deficiency was significantly associated with higher CVD risk factors, emphasizing the importance of DPG6P in maintaining cardiovascular health .

- Impact on COVID-19 Outcomes : A case study reported an Afro-Caribbean patient with undiagnosed G6PD deficiency who developed severe symptoms following SARS-CoV-2 infection. The deficiency resulted in hemolytic anemia due to oxidative stress exacerbated by the infection. This case underscores the critical role of DPG6P in protecting against oxidative damage during viral infections .

Research Findings

Recent research has elucidated several key findings regarding the biological activity of DPG6P:

- Enzyme Kinetics : Studies on G6PD have shown that variations in enzyme activity can significantly affect cellular NADPH levels. For instance, certain mutations in G6PD lead to reduced enzymatic efficiency and stability, impacting overall metabolic health .

- Oxidative Stress Response : Research indicates that elevated levels of glucose-6-phosphate can enhance cellular responses to oxidative stress by upregulating antioxidant enzymes such as glutathione peroxidase .

特性

IUPAC Name |

dipotassium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHWCIODKVRLNE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11K2O9P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975386 | |

| Record name | Dipotassium 6-O-phosphonatohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5996-17-8 | |

| Record name | Dipotassium 6-O-phosphonatohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。